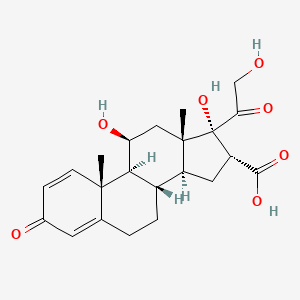

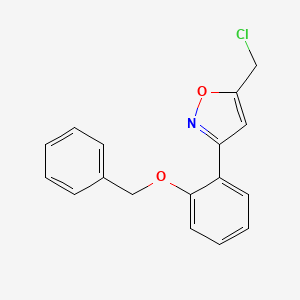

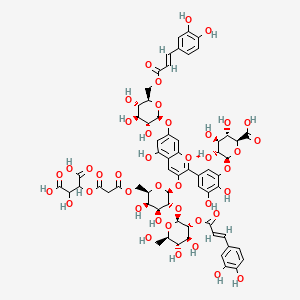

![molecular formula C6H4N2S B1257052 噻吩并[3,4-b]吡嗪 CAS No. 272-43-5](/img/structure/B1257052.png)

噻吩并[3,4-b]吡嗪

概述

描述

Thieno[3,4-B]pyrazine is a heterocyclic compound that has garnered significant interest due to its unique electronic properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazine ring. The presence of both sulfur and nitrogen atoms in its structure contributes to its distinctive chemical behavior and reactivity .

科学研究应用

Thieno[3,4-B]pyrazine has a wide range of applications in scientific research:

作用机制

Target of Action

Thieno[3,4-B]pyrazine is primarily used in the development of conjugated polymers . These polymers combine a thieno[3,4-B]pyrazine unit with different benzene-based donor units . The compound’s primary targets are therefore the electron-rich donor units in these polymers .

Mode of Action

Thieno[3,4-B]pyrazine interacts with its targets through π-π stacking interactions . This interaction leads to the formation of conjugated systems , which are responsible for the unique electronic properties of these materials .

Biochemical Pathways

It’s known that the compound plays a crucial role in thesynthesis of low band gap materials . These materials have applications in photovoltaic devices .

Pharmacokinetics

It’s known that the compound has anarrow band gap and a high-lying LUMO . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The interaction of Thieno[3,4-B]pyrazine with its targets results in the formation of materials with unique optoelectronic properties . For instance, polymers based on Thieno[3,4-B]pyrazine exhibit strong deep red/near-infrared emitting in the solid state . These properties make Thieno[3,4-B]pyrazine-based materials ideal for use in organic light-emitting diodes (OLEDs) .

Action Environment

The action of Thieno[3,4-B]pyrazine can be influenced by various environmental factors. For example, the composition of the electrolyte in dye-sensitized solar cells can enhance the optical properties of Thieno[3,4-B]pyrazine-based dyes . Furthermore, the light absorption properties of these dyes can be tuned to fit well with the human eye sensitivity spectrum, making them suitable for building-integrated photovoltaics (BIPV) .

生化分析

Biochemical Properties

Thieno[3,4-B]pyrazine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various donor-acceptor polymeric materials, influencing their electronic and optical properties . The compound’s ability to engage in donor-acceptor interactions is pivotal in its function within biochemical systems. These interactions often involve the transfer of electrons between Thieno[3,4-B]pyrazine and other biomolecules, thereby modulating their activity and stability .

Cellular Effects

Thieno[3,4-B]pyrazine exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in dye-sensitized solar cells, Thieno[3,4-B]pyrazine-based dyes have been designed to enhance optical properties, which indirectly affects cellular processes by altering the light absorption and energy conversion efficiency . Additionally, the compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites .

Molecular Mechanism

At the molecular level, Thieno[3,4-B]pyrazine exerts its effects through several mechanisms. One of the primary mechanisms involves its role as a non-fullerene acceptor in organic solar cells, where it participates in electron transfer processes . The compound’s unique structure allows it to form stable complexes with other molecules, facilitating efficient electron transport. Furthermore, Thieno[3,4-B]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[3,4-B]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[3,4-B]pyrazine-based materials exhibit stable electronic properties over extended periods, making them suitable for long-term applications .

Dosage Effects in Animal Models

The effects of Thieno[3,4-B]pyrazine vary with different dosages in animal models. At lower doses, the compound has been found to be relatively non-toxic and effective in modulating biochemical pathways . At higher doses, Thieno[3,4-B]pyrazine can exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

Thieno[3,4-B]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in electron transfer processes is particularly noteworthy, as it can influence the activity of enzymes involved in redox reactions . Additionally, Thieno[3,4-B]pyrazine can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Thieno[3,4-B]pyrazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of Thieno[3,4-B]pyrazine within tissues is also influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

Thieno[3,4-B]pyrazine’s subcellular localization is a critical factor in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Thieno[3,4-B]pyrazine may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of Thieno[3,4-B]pyrazine is essential for elucidating its precise mechanisms of action.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-B]pyrazine typically involves the preparation of 3,4-diaminothiophene as a precursor, followed by cyclization with alpha-diones. One common method includes the reaction of organocuprates with oxalyl chloride to form the necessary alpha-diones, which then undergo cyclization to yield Thieno[3,4-B]pyrazine . This method allows for the efficient preparation of 2,3-disubstituted analogues with various substituents such as methyl, hexyl, octyl, decyl, dodecyl, and phenyl .

Industrial Production Methods: While specific industrial production methods for Thieno[3,4-B]pyrazine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .

化学反应分析

Types of Reactions: Thieno[3,4-B]pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert Thieno[3,4-B]pyrazine to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted Thieno[3,4-B]pyrazine derivatives .

相似化合物的比较

- Thieno[2,3-B]pyrazine

- Thieno[3,2-B]pyrazine

- Benzo[b]thiophene

- Thieno[3,4-B]thiophene

Comparison: Thieno[3,4-B]pyrazine is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to its analogues. For instance, Thieno[2,3-B]pyrazine and Thieno[3,2-B]pyrazine have different fusion positions, leading to variations in their electronic and optical behaviors. Benzo[b]thiophene and Thieno[3,4-B]thiophene, while similar in having fused thiophene rings, lack the nitrogen atoms present in Thieno[3,4-B]pyrazine, resulting in different reactivity and applications .

属性

IUPAC Name |

thieno[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c1-2-8-6-4-9-3-5(6)7-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDVJGBXKADLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=CSC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575838 | |

| Record name | Thieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-43-5 | |

| Record name | Thieno[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Thieno[3,4-b]pyrazine?

A1: The molecular formula of Thieno[3,4-b]pyrazine is C6H4N2S, and its molecular weight is 136.18 g/mol. []

Q2: How can the structure of Thieno[3,4-b]pyrazine be confirmed?

A2: The structure of TP and its derivatives can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry. [, , , , , , ]

Q3: Why is Thieno[3,4-b]pyrazine considered a promising building block for low band gap materials?

A3: TP exhibits electron-deficient properties due to the presence of the pyrazine ring. This makes it an attractive building block for creating donor-acceptor (D-A) conjugated polymers, which often possess narrow band gaps desirable for applications like organic photovoltaics. [, , , , ]

Q4: How does the structure of Thieno[3,4-b]pyrazine influence its optical properties?

A4: The presence of the fused-ring structure in TP contributes to its unique optical characteristics. For example, extending the conjugation length of TP by incorporating fused aromatic rings like acenaphtho[1,2-b]thieno[3,4-e]pyrazine or thieno[3′,4′:5,6]pyrazino[2,3-f][1,10]phenanthroline can further reduce the band gap compared to simple TP. [, ]

Q5: Can the absorption and emission properties of Thieno[3,4-b]pyrazine be tuned?

A5: Yes, the optical properties of TP derivatives can be fine-tuned by introducing various substituents at the 2,3-positions. For instance, electron-donating groups like alkoxy chains can increase the band gap, while electron-withdrawing groups generally lead to a decrease in the band gap. [, , , , ]

Q6: What are the potential applications of Thieno[3,4-b]pyrazine-based materials in organic electronics?

A6: TP derivatives have shown promise for use in various optoelectronic devices, including:

- Organic Solar Cells (OSCs): TP-based D-A polymers have been investigated as electron-accepting materials in OSCs, exhibiting promising power conversion efficiencies. [, , , , , , , , ]

- Organic Field-Effect Transistors (OFETs): The charge transport properties of TP-based polymers have been explored in OFETs, showcasing potential for use in flexible electronics. [, , , , ]

- Electrochromic Devices: Some TP derivatives demonstrate reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications like smart windows. [, ]

- Organic Light-Emitting Diodes (OLEDs): TP-based materials have been explored for their potential in OLEDs, particularly for achieving red light emission. []

Q7: How are Thieno[3,4-b]pyrazine-based polymers typically synthesized?

A7: TP-based polymers are commonly synthesized using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These methods enable the formation of C-C bonds between the TP unit and other aromatic monomers, resulting in well-defined conjugated polymers. [, , , , , , , ]

Q8: What are some challenges associated with the synthesis of Thieno[3,4-b]pyrazine-based polymers?

A8: One challenge is the synthesis of well-defined TP monomers with desired substituents at the 2,3-positions. Additionally, controlling the molecular weight and polydispersity of the resulting polymers can be challenging, requiring careful optimization of polymerization conditions. [, , , ]

Q9: How does the choice of side chains affect the properties of Thieno[3,4-b]pyrazine-based polymers?

A9: The selection of side chains on the TP unit significantly influences the polymer's solubility, morphology, and electronic properties. For example, long alkyl chains are often incorporated to improve solubility in organic solvents, while the use of alkoxy chains can impact the polymer's energy levels and charge transport properties. [, , , , , ]

Q10: How has computational chemistry been employed in the study of Thieno[3,4-b]pyrazine-based materials?

A11: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been used to investigate the electronic structure, optical properties, and charge transport characteristics of TP derivatives. These calculations provide valuable insights into the relationship between molecular structure and material properties, guiding the design of new TP-based materials with improved performance. [, , ]

Q11: What are the key structure-activity relationships (SAR) observed in Thieno[3,4-b]pyrazine-based materials for organic electronics?

A11: Key SAR trends include:

- Acceptor Strength: The electron-withdrawing ability of the TP unit is crucial for achieving low band gaps. Stronger acceptors typically lead to narrower band gaps. [, , ]

- Conjugation Length: Extending the conjugation length through the incorporation of fused rings or additional aromatic units generally results in a reduction of the band gap. [, ]

- Side Chain Effects: The choice of side chains significantly impacts solubility, morphology, and energy levels, ultimately influencing device performance. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

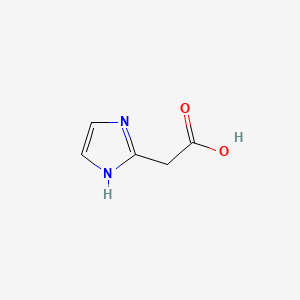

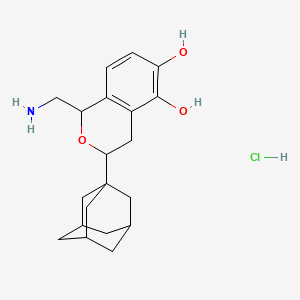

![2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1256973.png)

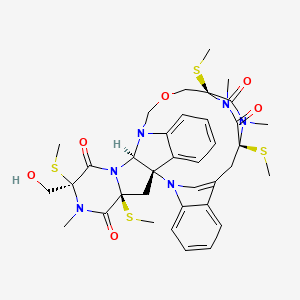

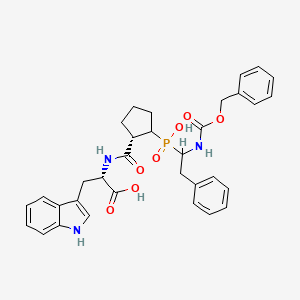

![magnesium;[(3R,21S,22S)-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15(24),17,19-decaen-16-ylidene]methanolate](/img/structure/B1256978.png)

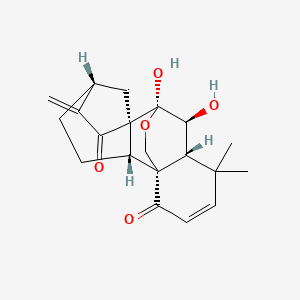

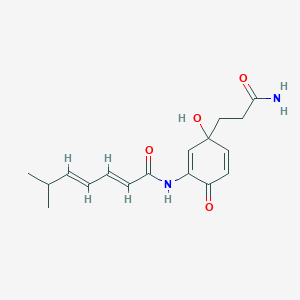

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1256986.png)

![[36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B1256993.png)